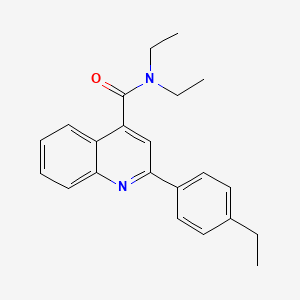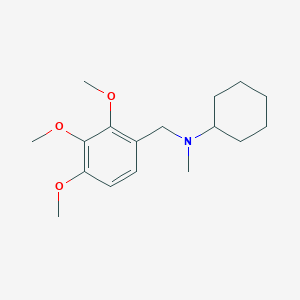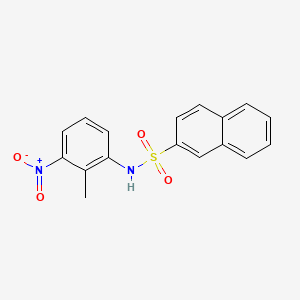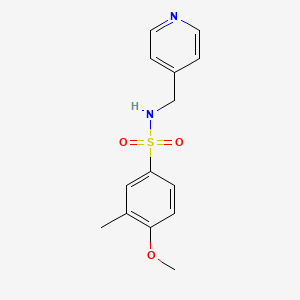![molecular formula C15H9ClN2O4 B5803472 N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide, also known as CDDO-F, is a synthetic triterpenoid compound. It has been found to have potential applications in scientific research due to its various biochemical and physiological effects.
Mecanismo De Acción
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide exerts its effects through multiple mechanisms. It activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant and detoxification genes. It also inhibits the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cancer. This compound has also been found to modulate the activity of various enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has antioxidant properties and can reduce the levels of reactive oxygen species (ROS) in cells. It also regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while protecting normal cells from damage. It also has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied and its mechanisms of action are well understood. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its effectiveness in animal models and human clinical trials. Another area of interest is its potential as an anti-cancer agent. Research is ongoing to determine its effectiveness in various types of cancer and to develop more potent analogs of the compound. Additionally, this compound has been found to have anti-viral properties and could be studied further as a potential treatment for viral infections.
Métodos De Síntesis
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide can be synthesized through a multi-step process starting from 2,5-dihydro-1H-pyrrole-1-carboxylic acid. The final step involves the reaction of 2-chloro-4-nitrophenylacetic acid with 2-furoic acid in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has been studied extensively for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory properties and has been found to be effective in treating inflammatory diseases such as arthritis. Additionally, this compound has shown promise in protecting neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-8-9(18-13(19)5-6-14(18)20)3-4-11(10)17-15(21)12-2-1-7-22-12/h1-8H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSVEVSGJCGJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N3C(=O)C=CC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)

![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)

![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)
